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Compound of Interest

Compound Name:
Spiro[3.5]nonan-1-amine

hydrochloride

CAS No.: 1803611-33-7

Cat. No.: B1445673

Get Quote

Executive Summary: The "Spiro Switch" in 3D-
Pharmacophore Design
In modern drug discovery, the "escape from flatland" initiative has elevated spirocyclic scaffolds

from academic curiosities to essential bioisosteres.[1] Spiro[3.5]nonan-1-amine HCl represents

a critical geometric switch.[1] Unlike flat aromatic amines, this scaffold offers a defined vector

for substituent exit (the amine at

) relative to the lipophilic bulk of the cyclohexane ring.[1]

This guide details the structural validation of this molecule, addressing its unique analytical

challenges: the differentiation of the spiro-quaternary carbon, the resolution of the

chiral center, and the characterization of the hydrochloride salt form.[1]

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][7]
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Parameter Specification

IUPAC Name Spiro[3.5]nonan-1-amine hydrochloride

Common Name 1-Aminospiro[3.5]nonane HCl

CAS Number (Free Base) 1603209-34-2 (Ref: BLD Pharm)

Molecular Formula

Molecular Weight 139.24 (Free Base) / 175.70 (HCl Salt)

Chirality

One stereocenter at

.[1][2][3][4][5][6][7][8][9] Exists as (R) and (S)

enantiomers.[1]

Solubility

High in

, MeOH, DMSO; Low in

, Hexanes.

Structural Characterization Strategy
The validation of spiro[3.5]nonan-1-amine HCl requires a multi-modal approach to confirm

connectivity (constitution) and spatial arrangement (configuration).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The spiro[3.5]nonane system presents a distinct magnetic environment due to the orthogonality

of the four- and six-membered rings.[1]

NMR Analysis (DMSO-

, 400 MHz)
Amine Protons: Broad singlet at

8.0–8.5 ppm (exchangeable

protons).[1]
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(Alpha-proton): A multiplet at

3.2–3.5 ppm.[1] The chemical shift is deshielded by the nitrogen but constrained by the
cyclobutane ring strain.[1]

Cyclobutane Ring (

): Complex multiplets in the

1.8–2.4 ppm range.[1] The rigid geometry creates distinct geminal couplings.[1]

Cyclohexane Ring (

–

): A broad envelope of multiplets at

1.3–1.7 ppm.[1] Unlike a free cyclohexane, the spiro-fusion restricts chair-chair
interconversion, often broadening these signals.[1]

NMR Analysis (Decoupled)
(Alpha-Carbon): Characteristic signal at

50–55 ppm.[1]

(Spiro-Quaternary Carbon):Critical Diagnostic Peak. Look for a low-intensity quaternary
signal around

35–45 ppm.[1] This carbon typically has long relaxation times (

), requiring longer delay times (

) for quantitative integration.[1]

Ring Carbons: Distinct grouping of cyclobutane

(typically deshielded relative to cyclohexane) and cyclohexane

signals.[1]

Mass Spectrometry (LC-MS)
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Ionization: ESI Positive Mode.

Parent Ion:

m/z.[1][2]

Fragmentation Pattern:

m/z 123: Loss of

(Characteristic of primary amines).[1]

m/z 97: Ring contraction/loss of

from the cyclohexane moiety (common in spiro-alkanes under high collision energy).[1]

Stereochemical Analysis (Chiral Resolution)
Since the amine is located at position 1 of the cyclobutane ring, the molecule possesses a

chiral center.[1] The spiro carbon (

) is achiral due to the symmetry of the unsubstituted cyclohexane ring.[1]

Chiral HPLC Method Protocol
To separate the (R) and (S) enantiomers, derivatization is often unnecessary if using modern

polysaccharide columns.[1]

Column: Chiralpak IG or IC (Immobilized Amylose/Cellulose derivatives).[1]

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

Note: The amine modifier (DEA) is crucial to suppress tailing of the primary amine.[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV at 210 nm (low wavelength required due to lack of chromophores).[1]

Refractive Index (RI) or ELSD is preferred if UV signal is weak.[1]

Solid-State Characterization (Salt Form)
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For drug development, confirming the salt stoichiometry and polymorphism is vital.[1]

Chloride Content Titration: Potentiometric titration with

to confirm 1:1 stoichiometry (Theory: ~20.1% Cl).

X-Ray Powder Diffraction (XRPD): The HCl salt should yield a crystalline pattern distinct

from the amorphous free base.[1] Key diffraction peaks are expected in the

15-25° range, indicative of the crystal packing lattice.[1]

Visualized Analytical Workflow
The following diagram illustrates the logical flow for the full characterization of the compound,

ensuring no critical quality attribute is overlooked.

Raw Sample
Spiro[3.5]nonan-1-amine HCl

IDENTITY CHECK
(Is it the right molecule?)

PURITY CHECK
(How clean is it?)

STEREOCHEMISTRY
(R vs S Enantiomer)

SOLID STATE
(Salt & Polymorph)

1H NMR
(Confirm H count, Amine salt)

13C NMR
(Spiro Quaternary Carbon)

LC-MS
(MW 140.14, fragmentation)

Reverse Phase HPLC
(C18, Gradient)

AgNO3 Titration
(Chloride Content)

Chiral HPLC
(Chiralpak IG, Hex/EtOH)

XRPD / DSC
(Crystallinity)

Click to download full resolution via product page

Figure 1: Decision tree for the analytical characterization of Spiro[3.5]nonan-1-amine HCl.

Detailed Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Eliminate solvent overlap and ensure salt solubility.
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Weigh 10 mg of the HCl salt into a clean vial.

Add 0.6 mL of DMSO-

(Deuterated Dimethyl Sulfoxide).

Why DMSO? The HCl salt is likely insoluble in

.[1] DMSO also prevents amine proton exchange, allowing observation of the

signals.

Sonicate for 30 seconds to ensure complete dissolution.

Transfer to a 5mm NMR tube.[1]

Acquisition: Set relaxation delay (

) to at least 2.0 seconds to allow relaxation of the rigid spiro carbons.

Protocol B: Achiral Purity Determination (HPLC-UV-
ELSD)
Objective: Quantify chemical purity and detect non-UV active impurities.

Column: Waters XBridge C18 (

mm, 3.5

m).[1]

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detector: ELSD (Evaporative Light Scattering Detector).
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Critical Note: This molecule lacks a strong UV chromophore (no aromatic rings).[1] UV

detection at 210 nm is prone to baseline drift.[1] ELSD or CAD (Charged Aerosol

Detection) is mandatory for accurate purity assessment.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. evitachem.com [evitachem.com]

2. PubChemLite - Spiro[3.5]nonan-1-amine hydrochloride (C9H17N) [pubchemlite.lcsb.uni.lu]

3. researchgate.net [researchgate.net]

4. Spiro[3.5]nonan-1-one, 5-methyl-, trans- | C10H16O | CID 557033 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. 1603209-34-2|Spiro[3.5]nonan-1-amine|BLD Pharm [bldpharm.com]

6. alfa-chemistry.com [alfa-chemistry.com]

7. chemsynthesis.com [chemsynthesis.com]

8. pdf.benchchem.com [pdf.benchchem.com]

9. pdf.benchchem.com [pdf.benchchem.com]

10. Spiro[3.5]nonan-1-one | C9H14O | CID 557036 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comprehensive Structural Analysis of Spiro[3.5]nonan-
1-amine HCl]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1445673/docs#comprehensive-structural-analysis-of-
spiro-3-5-nonan-1-amine-hcl]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.evitachem.com/product/evt-2569315
https://www.evitachem.com/product/evt-2569315
https://www.evitachem.com/product/evt-2569315
https://www.benchchem.com/product/b1445673/docs?utm_src=pdf-body#comprehensive-structural-analysis-of-spiro-3-5-nonan-1-amine-hcl
https://www.evitachem.com/product/evt-2569315
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.5_nonan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/162656787
https://www.evitachem.com/product/evt-2569315
https://www.benchchem.com/product/b1445673?utm_src=pdf-custom-synthesis#bc-rfq
https://www.evitachem.com/product/evt-2569315
https://pubchemlite.lcsb.uni.lu/e/compound/71744114
https://www.researchgate.net/figure/H-NMR-spectra-of-a-spiro-NG-and-b-d-in-situ-generated-anions-of-spiro-NG-under_fig6_392624016
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.5_nonan-1-one_-5-methyl-_-trans
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.5_nonan-1-one_-5-methyl-_-trans
https://www.bldpharm.com/products/1603209-34-2.html
https://www.alfa-chemistry.com/product/spiro-3-5-nonan-1-one-cas-29800-45-1-196853.html
https://www.chemsynthesis.com/base/chemical-structure-34464.html
https://pdf.benchchem.com/2615/Comparative_Guide_to_Validated_Analytical_Methods_for_Spiro_3_5_nonane_9_carboxylic_acid_and_Related_Spirocyclic_Compounds.pdf
https://pdf.benchchem.com/15301/Application_Notes_and_Protocols_7_Azaspiro_3_5_nonan_1_one_in_Parallel_Synthesis_Libraries.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.5_nonan-1-one
https://www.benchchem.com/product/b1445673/docs#comprehensive-structural-analysis-of-spiro-3-5-nonan-1-amine-hcl
https://www.benchchem.com/product/b1445673/docs#comprehensive-structural-analysis-of-spiro-3-5-nonan-1-amine-hcl
https://www.benchchem.com/product/b1445673/docs#comprehensive-structural-analysis-of-spiro-3-5-nonan-1-amine-hcl
https://www.benchchem.com/product/b1445673/docs#comprehensive-structural-analysis-of-spiro-3-5-nonan-1-amine-hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445673?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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